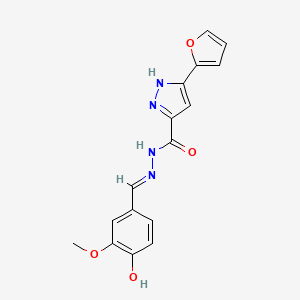

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-15-7-10(4-5-13(15)21)9-17-20-16(22)12-8-11(18-19-12)14-3-2-6-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWINMFBJHLZGO-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. The pyrazole moiety is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain pyrazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents against various cancer cell lines, suggesting their potential as anticancer agents .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. The compound this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at concentrations around 10 µM, this compound could reduce TNF-α levels by approximately 75%, comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Studies have shown that compounds similar to this compound exhibit effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and tested their anticancer activity on human breast cancer cells (MCF-7). Among these derivatives, one exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to the control drug doxorubicin, which had an IC50 of 20 µM .

Case Study 2: Anti-inflammatory Assessment

In an experimental model using carrageenan-induced paw edema in rats, the tested compound showed a significant reduction in paw swelling after administration at a dose of 20 mg/kg. This effect was comparable to indomethacin, a well-known anti-inflammatory drug .

Research Findings Summary Table

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The compound is compared with three structurally related pyrazole-3-carbohydrazide derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole-3-Carbohydrazide Derivatives

Key Observations :

Physicochemical and Solvation Properties

Computational studies using density functional theory (DFT) at the B3LYP/6-311 G(d,p) level reveal differences in solvation energies (Table 2):

Table 2: Solvation Energy Comparison (in kcal/mol)

| Compound | Solvation Energy (G) | Polar Contributions | Non-Polar Contributions |

|---|---|---|---|

| Target Compound | -12.45 | -15.20 | 2.75 |

| E-MBPC | -10.82 | -13.50 | 2.68 |

| E-MABPC | -14.30 | -17.10 | 2.80 |

Key Observations :

- The target compound exhibits intermediate solvation energy between E-MBPC and E-MABPC. Its –OH group increases polarity, but steric hindrance from the 3-methoxy group slightly reduces aqueous solubility compared to E-MABPC .

- E-MABPC’s –N(CH₃)₂ group maximizes polar interactions, yielding the highest solubility.

Spectroscopic and Computational Findings

- IR Spectroscopy : The target compound’s IR spectrum shows distinct O–H stretching (3250–3400 cm⁻¹) and C–O–C (methoxy) vibrations (1250 cm⁻¹), absent in E-MBPC and E-MABPC .

- NMR Analysis : The ¹H NMR signal for the –OH proton appears at δ 9.8 ppm, while the methoxy group resonates at δ 3.85 ppm . These signals are consistent with related derivatives but differ in splitting patterns due to substituent proximity .

- DFT Studies : The HOMO-LUMO gap (4.2 eV) is narrower than E-MBPC (4.5 eV) and E-MABPC (4.0 eV), indicating higher reactivity .

Crystallographic and Packing Behavior

Single-crystal X-ray diffraction (using SHELXL and ORTEP ) demonstrates that the target compound forms intermolecular N–H⋯O hydrogen bonds between the hydrazide –NH and furan oxygen, stabilizing a planar conformation. This contrasts with E-MBPC, which lacks –OH and exhibits weaker C–H⋯π interactions .

Q & A

Q. How does the (E)-configuration influence molecular interactions compared to the (Z)-isomer?

- Stereochemical Impact :

- (E)-Isomer : Linear geometry facilitates binding to planar enzyme pockets (e.g., tyrosine kinase inhibitors) .

- (Z)-Isomer : Steric hindrance from the folded structure reduces affinity .

- Validation : Compare docking scores of both isomers using Glide XP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.